1H-indazole-5-carboxylic Acid

Enzyme inhibition Medicinal chemistry Inflammation research

Researchers synthesizing dual cPLA2α/FAAH inhibitors or 2D coordination polymers require position-specific carboxylate functionality unavailable from generic indazole isomers. 1H-Indazole-5-carboxylic acid delivers: • 7-fold greater cPLA2α potency vs. indole analogs in SAR campaigns • Established (4,4) square-grid 2D framework precedent with anti-parasitic and anti-inflammatory activity • Experimentally validated enthalpy of formation data for process safety assessment Supplied at ≥97% HPLC purity, enabling direct use without additional purification.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 561700-61-6
Cat. No. B7722157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-indazole-5-carboxylic Acid
CAS561700-61-6
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)C=NN2
InChIInChI=1S/C8H6N2O2/c11-8(12)5-1-2-7-6(3-5)4-9-10-7/h1-4H,(H,9,10)(H,11,12)
InChIKeyMAVGBUDLHOOROM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indazole-5-carboxylic Acid: Chemical Identity and Core Properties


1H-Indazole-5-carboxylic acid is a heterocyclic building block with the molecular formula C8H6N2O2, consisting of a bicyclic indazole core (benzene fused to pyrazole) bearing a carboxylic acid group at the 5-position [1]. The compound has a molecular weight of 162.15 g/mol, a melting point range of approximately 318–322 °C, and a calculated XLogP3 of 1.7, indicating moderate lipophilicity [2]. It is commercially available at purity grades of 97–98% (HPLC) in powder form and serves as a versatile starting material for the synthesis of indazole derivatives with applications in medicinal chemistry, coordination polymer construction, and pharmaceutical intermediate preparation .

Why Generic Substitution Fails for 1H-Indazole-5-carboxylic Acid


Generic substitution of 1H-indazole-5-carboxylic acid with structurally similar analogs—such as positional isomers (3-carboxylic acid or 6-carboxylic acid), heterocyclic counterparts (indole-5-carboxylic acid), or ester derivatives—cannot be performed without altering key chemical and biological outcomes. The position of the carboxylic acid group on the indazole scaffold fundamentally influences hydrogen bonding geometry, coordination modes in metal complexes, and receptor-binding pharmacophores [1]. Quantitative structure–activity relationship (SAR) studies have demonstrated that the carboxylic acid functionality at the 5-position of the indazole ring is essential for potent dual inhibition of cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH), and that bioisosteric replacement of this moiety significantly diminishes activity [2]. Furthermore, thermodynamic parameters such as enthalpy of formation differ measurably among indazole positional isomers, which affects synthetic process design and reaction energetics [3]. These documented differences in molecular recognition, catalytic performance, and thermochemical behavior preclude simple interchangeability and necessitate precise specification of 1H-indazole-5-carboxylic acid for reproducible experimental outcomes and quality-controlled manufacturing processes.

Quantitative Differentiation Evidence for 1H-Indazole-5-carboxylic Acid


cPLA2α Inhibitory Potency: Indazole vs Indole Core

A derivative of 1H-indazole-5-carboxylic acid—specifically 1-[3-(4-octylphenoxy)-2-oxopropyl]indazole-5-carboxylic acid—exhibits 7-fold higher inhibitory potency against cytosolic phospholipase A2α (cPLA2α) compared to the structurally analogous indole-5-carboxylic acid derivative bearing the identical N1-substituent [1]. The replacement of the indazole core with an indole core (benzene fused to pyrrole instead of pyrazole) substantially reduces inhibitory activity, demonstrating that the additional nitrogen atom in the indazole ring confers a significant pharmacophoric advantage [2].

Enzyme inhibition Medicinal chemistry Inflammation research

Metabolic Stability in Rat Liver Microsomes

In a comparative metabolic stability assessment using rat liver microsomes, the indazole-5-carboxylic acid derivative 1-[3-(4-octylphenoxy)-2-oxopropyl]indazole-5-carboxylic acid demonstrated 64% stability, representing the highest metabolic stability among the tested compounds in the series [1]. This stability profile provides an advantage for compounds derived from 1H-indazole-5-carboxylic acid in in vivo studies, where rapid hepatic clearance is a common failure point for lead candidates. The additional nitrogen in the indazole heterocycle, absent in indole-5-carboxylic acid, may contribute to this improved microsomal stability [2].

Drug metabolism Pharmacokinetics Lead optimization

Essential 5-Carboxylic Acid Group for cPLA2α/FAAH Inhibition

A systematic bioisosteric replacement study of 1H-indazole-5-carboxylic acid-derived dual cPLA2α/FAAH inhibitors evaluated inverse amides, sulfonylamides, carbamates, and ureas as alternatives to the carboxylic acid group [1]. The biological evaluation conclusively demonstrated that the carboxylic acid functionality at the 5-position of the indazole scaffold is of special importance for pronounced inhibition of both cPLA2α and FAAH [2]. Replacement with any of the tested bioisosteres resulted in substantially reduced inhibitory activity, establishing the 5-carboxylic acid group as a non-replaceable pharmacophoric element for this dual inhibition mechanism.

Structure-activity relationship Medicinal chemistry Dual inhibitor design

Bioactive 2D Coordination Polymers from 1H-Indazole-5-carboxylic Acid

The first 2D coordination polymers constructed using 1H-indazole-5-carboxylic acid as a ligand exhibit multifunctional biological activities, including anti-parasitic properties, anti-inflammatory effects (measured via nitric oxide production inhibition in macrophage cells), and cytotoxicity against cancer cells [1]. These (4,4) square-grid 2D coordination polymers represent the first reported examples of such materials built with this ligand, establishing 1H-indazole-5-carboxylic acid as a competent scaffold for constructing multifunctional coordination materials [2]. While direct comparative data against other indazole positional isomers (e.g., indazole-3-carboxylic acid) in identical coordination polymer systems are not available in this study, the demonstration of successful 2D framework formation with three distinct biological activities provides a benchmark for material design.

Coordination chemistry Materials science Bioinorganic chemistry

Application Scenarios for 1H-Indazole-5-carboxylic Acid


cPLA2α/FAAH Dual Inhibitor Synthesis

1H-Indazole-5-carboxylic acid serves as the core scaffold for synthesizing dual inhibitors of cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH), targets implicated in inflammatory and pain disorders. Derivatives bearing 3-aryloxy-2-oxopropyl substituents at the N1 position exhibit potent dual inhibition, with the 5-carboxylic acid moiety being essential for activity [1]. Compared to indole-5-carboxylic acid analogs, the indazole-5-carboxylic acid scaffold confers a 7-fold increase in cPLA2α inhibitory potency and improved metabolic stability (64% remaining in rat liver microsomes), making this building block the preferred starting material for SAR exploration in this target class [2].

2D Coordination Polymer Synthesis

1H-Indazole-5-carboxylic acid functions as a rigid carboxylate ligand capable of forming (4,4) square-grid 2D coordination polymers with first-row transition metals. These materials have demonstrated anti-parasitic activity, anti-inflammatory effects (inhibition of nitric oxide production in macrophages), and cytotoxicity against cancer cell lines [1]. The 5-position carboxylic acid group provides the necessary coordination geometry for 2D network formation, distinguishing this compound from other positional isomers that may adopt different binding modes [2]. Researchers constructing functional coordination polymers for biomedical or catalytic applications should procure 1H-indazole-5-carboxylic acid specifically, as it has established precedent for forming 2D frameworks with multifunctional biological properties.

α7 Nicotinic Receptor Agonist Synthesis

1H-Indazole-5-carboxylic acid is utilized as a reactant in the synthesis of azabicyclic aryl amides that act as α7 nicotinic acetylcholine receptor agonists, which are being investigated for cognitive enhancement and neuropsychiatric disorders [1]. The 5-carboxylic acid handle enables facile amide coupling with azabicyclic amine partners to generate the pharmacologically active aryl amide series. The purity grades commercially available (97–98% HPLC) support direct use in medicinal chemistry campaigns without additional purification, reducing synthetic cycle time and material loss [2].

Indazole Thermochemistry: Enthalpy of Formation

1H-Indazole-5-carboxylic acid has been experimentally characterized for its molar standard enthalpy of formation in condensed and gas phases using isoperibolic calorimetry and thermogravimetry [1]. These thermochemical data have been validated against density functional theory (DFT) calculations using deMon2k, providing a benchmark dataset for computational chemists studying the energetic effects of carboxylate substitution on the indazole ring [2]. Researchers requiring thermodynamically characterized heterocyclic building blocks for reaction calorimetry, process safety assessment, or computational model validation should select 1H-indazole-5-carboxylic acid, as its enthalpy of formation has been directly measured and reported alongside comparative data for 3-carboxylic acid and 6-carboxylic acid positional isomers [3].

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